(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives, which includes the class of compounds that “(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride” belongs to, has made significant progress since 2010 . Various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed .Scientific Research Applications
Diagnostic Applications in Medical Imaging
The compound (Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride has potential applications in diagnostic medical imaging. For example, the analog anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC) is used in positron emission tomography/computed tomography (PET/CT) for detecting prostate carcinoma relapse. It's demonstrated to have high sensitivity and specificity in diagnosing recurrent prostate carcinoma, showing its effectiveness as a non-invasive, metabolic imaging technique (Ren et al., 2016).
Solvent and Extraction Applications
In the field of chemistry and materials science, this compound or its derivatives may find applications in solvent and extraction processes. For instance, the review of the activity coefficients at infinite dilution of solvents, including various organic compounds in ionic liquid of 1-butyl-3-methylimidazolium dicyanamide, [BMIM][DCA], highlights the potential use of such compounds in solvent systems for separating mixtures like hexane/hex-1-ene, cyclohexane/cyclohexene, and ethylbenzene/styrene. This suggests that the compound and its derivatives may be relevant in developing alternative solvent systems for separating alkenes from alkanes (Domańska et al., 2016).
Supramolecular Chemistry and Material Science
In supramolecular chemistry and material science, benzene-1,3,5-tricarboxamides (BTAs) derivatives, structurally related to this compound, are noted for their versatile applications. They are used in nanotechnology, polymer processing, and biomedical applications due to their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. The potential of BTAs in these domains is highlighted by their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature driving applications in the biomedical field (Cantekin et al., 2012).
Properties
IUPAC Name |
benzyl (1S,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c14-12-10-6-15(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9;/h1-5,10-12H,6-8,14H2;1H/t10-,11+,12?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAXSRIURFIYAO-ZLURZNERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CN1C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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